(6-Bromo-2,3-difluorophenyl)trimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-bromo-2,3-difluorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2Si/c1-13(2,3)9-6(10)4-5-7(11)8(9)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSSGHFPSCELKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 2,3 Difluorophenyl Trimethylsilane and Its Precursors
Direct Silylation Strategies for Bromodifluorobenzene Derivatives
Direct silylation of bromodifluorobenzene derivatives represents a primary approach for the formation of the carbon-silicon bond in (6-Bromo-2,3-difluorophenyl)trimethylsilane. This strategy typically involves the deprotonation of the aromatic ring followed by quenching with a silicon electrophile. The precursor for this approach is 1-bromo-2,3-difluorobenzene (B1273032).
A common method for the synthesis of 1-bromo-2,3-difluorobenzene involves the dehydrohalogenation of halogenated cyclohexene precursors. For instance, treatment of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene with a 50% aqueous solution of potassium hydroxide can yield 1-bromo-2,3-difluorobenzene chemicalbook.comchemicalbook.com.
Mechanisms and Catalysis in Aryl C-Si Bond Formation
The formation of the aryl C-Si bond in this context is typically achieved through a lithiation-silylation sequence. This involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to selectively deprotonate the aromatic ring of 1-bromo-2,3-difluorobenzene. This deprotonation results in the formation of a highly reactive aryllithium intermediate.
The subsequent step is the reaction of this aryllithium species with an electrophilic silicon source, most commonly trimethylsilyl (B98337) chloride (TMSCl). The nucleophilic carbon of the aryllithium attacks the electrophilic silicon atom of TMSCl, displacing the chloride and forming the desired C-Si bond.
The regioselectivity of the initial deprotonation is crucial. In substituted benzenes, the position of lithiation is directed by the substituents on the ring. Both fluorine and bromine atoms can act as ortho-directing groups in aromatic metalation reactions. In the case of 1-bromo-2,3-difluorobenzene, the position of lithiation will be influenced by the combined directing effects of the two fluorine atoms and the bromine atom. The most acidic proton is expected to be at the 6-position, ortho to the bromine atom and meta to the two fluorine atoms, leading to the formation of this compound upon quenching with TMSCl.
Influence of Reaction Conditions and Solvent Systems on Regioselectivity
The regioselectivity of the lithiation of substituted aromatic compounds is highly dependent on the reaction conditions. Key factors that influence the outcome include the choice of the lithium base, the solvent system, and the temperature.
Base Selection: Strong, sterically hindered bases like LDA are often preferred for regioselective deprotonation as they are less prone to nucleophilic addition to the aromatic ring.
Solvent Effects: The choice of solvent can significantly impact the reactivity of the organolithium reagent and the stability of the aryllithium intermediate. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used as they can solvate the lithium cation, increasing the basicity of the organolithium reagent.
Temperature Control: Lithiation reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions, such as benzyne formation or decomposition of the aryllithium intermediate.
The following table outlines a plausible reaction scheme and conditions for the direct silylation of 1-bromo-2,3-difluorobenzene, based on general procedures for the ortho-lithiation of halogenated aromatics.
| Reactant | Reagents | Solvent | Temperature | Product | Plausible Yield |
| 1-Bromo-2,3-difluorobenzene | 1. LDA or n-BuLi2. Trimethylsilyl chloride | THF | -78 °C | This compound | Moderate to High |
Functional Group Interconversion Approaches
An alternative synthetic strategy involves the modification of a pre-existing difluorophenyltrimethylsilane molecule. This approach allows for the introduction of the bromine atom at a later stage of the synthesis.
Controlled Bromination of Difluorophenyltrimethylsilane Analogs
This method would start with (2,3-difluorophenyl)trimethylsilane. The key step is the regioselective introduction of a bromine atom at the 6-position of the aromatic ring through electrophilic aromatic substitution.
The trimethylsilyl group is an ortho-, para-directing group in electrophilic aromatic substitution. However, its directing effect is generally weaker than that of other activating groups. The fluorine atoms at the 2- and 3-positions are deactivating groups but are ortho-, para-directing. Therefore, the regiochemical outcome of the bromination of (2,3-difluorophenyl)trimethylsilane will be determined by the interplay of the directing effects of the trimethylsilyl group and the two fluorine atoms. Electrophilic attack is most likely to occur at the positions least deactivated by the fluorine atoms and influenced by the trimethylsilyl group.
Common brominating agents for electrophilic aromatic substitution include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), or N-bromosuccinimide (NBS) with an acid catalyst. The reaction conditions, including the choice of brominating agent and solvent, would need to be carefully optimized to achieve the desired regioselectivity for the 6-bromo isomer.
The following table summarizes a hypothetical reaction for the controlled bromination of (2,3-difluorophenyl)trimethylsilane.
| Reactant | Reagents | Solvent | Conditions | Expected Major Product |
| (2,3-Difluorophenyl)trimethylsilane | N-Bromosuccinimide, Acid Catalyst | Acetonitrile or Dichloromethane | Room Temperature or gentle heating | This compound |
Stereoselective Fluorination Techniques on Related Aryl Silane (B1218182) Precursors
This subsection is not directly applicable to the synthesis of this compound as the fluorine atoms are already present in the commercially available precursor, 1-bromo-2,3-difluorobenzene. Stereoselective fluorination techniques are more relevant for the synthesis of molecules with chiral centers containing fluorine, which is not the case for the target compound.
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, minimization of waste, and the development of more energy-efficient processes.
For the direct silylation route, exploring alternatives to cryogenic temperatures and hazardous organolithium reagents would be a significant green improvement. The use of flow chemistry could offer better control over reaction parameters and potentially reduce the need for large volumes of solvents.
In the context of the functional group interconversion approach, the use of catalytic bromination methods that avoid stoichiometric amounts of Lewis acids would be beneficial. Furthermore, the development of processes that minimize the formation of isomeric byproducts would reduce waste and the need for extensive purification steps.
Exploration of Solvent-Free or Aqueous Reaction Media
Traditional syntheses of aryltrimethylsilanes often rely on anhydrous organic solvents, which can be hazardous and environmentally damaging. Consequently, research efforts are being directed towards the development of synthetic methods that operate in more sustainable media, such as water, or in the absence of a solvent altogether.
Aqueous Reaction Media in Precursor Synthesis
The synthesis of the precursor, 1-bromo-2,3-difluorobenzene, can be achieved through a dehydrofluorination reaction. A reported method involves the treatment of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene with a 50% aqueous solution of potassium hydroxide (KOH). This reaction is typically carried out in the presence of a phase-transfer catalyst, such as triethylbenzylammonium chloride. The use of an aqueous medium in this step is a significant advancement from a green chemistry perspective, as it replaces volatile organic solvents.
Solvent-Free Approaches: Mechanochemistry
Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, offers a promising solvent-free alternative for the synthesis of organosilanes. A potential mechanochemical route to this compound is the Barbier-type reaction. This one-pot method would involve the co-milling of 1-bromo-2,3-difluorobenzene, a suitable metal (such as magnesium or zinc), and trimethylsilyl chloride in a ball mill. This approach eliminates the need for solvents, can lead to shorter reaction times, and may proceed under milder conditions than traditional solution-based methods.
A hypothetical mechanochemical Barbier-type silylation is presented below:
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Conditions | Potential Advantages |
|---|---|---|---|---|---|
| 1-Bromo-2,3-difluorobenzene | Magnesium (or Zinc) | Trimethylsilyl chloride | Barbier-type Silylation | Ball-milling, room temperature | Solvent-free, potentially reduced reaction time and energy consumption |
While the direct aqueous silylation of aryl halides presents challenges due to the water-reactivity of the organometallic intermediates, research into aqueous Barbier-Grignard-type reactions suggests that with the right catalytic systems and surfactants, such transformations may become feasible in the future.
Atom Economy and Waste Minimization in Preparation Protocols
A key goal of green chemistry is to design synthetic processes where the maximum number of atoms from the reactants are incorporated into the final product. This concept is quantified by the atom economy.
Atom Economy of a Conventional Grignard-Based Synthesis
A common method for the synthesis of aryltrimethylsilanes is the Grignard reaction. This involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a silylating agent. For the synthesis of this compound, this would entail the reaction of 1-bromo-2,3-difluorobenzene with magnesium to form (6-bromo-2,3-difluorophenyl)magnesium bromide, which is then reacted with trimethylsilyl chloride.
The atom economy for this process can be calculated as follows:
| Compound | Molecular Weight (g/mol) | Role |
|---|---|---|
| This compound | 277.15 | Product |
| 1-Bromo-2,3-difluorobenzene | 192.99 | Reactant |
| Magnesium | 24.31 | Reactant |
| Trimethylsilyl chloride | 108.64 | Reactant |
| Magnesium bromochloride | 147.67 | By-product |
Calculation:
Molecular Weight of Desired Product: 277.15 g/mol
Sum of Molecular Weights of All Reactants: 192.99 + 24.31 + 108.64 = 325.94 g/mol
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
Atom Economy = (277.15 / 325.94) x 100% ≈ 85.03%
An atom economy of 85.03% is relatively high, indicating that a majority of the reactant atoms are incorporated into the desired product.
Waste Minimization
The use of solvent-free methods like mechanochemistry can significantly reduce waste by eliminating the need for reaction solvents. Furthermore, simplifying purification procedures, for instance, by designing reactions that yield products of high purity directly, can minimize the use of chromatography solvents and materials, further improving the green credentials of the synthesis.
Advanced Reactivity and Transformation Chemistry of 6 Bromo 2,3 Difluorophenyl Trimethylsilane
Palladium-Catalyzed Cross-Coupling Reactions
(6-Bromo-2,3-difluorophenyl)trimethylsilane is a bifunctional molecule, possessing two distinct reactive sites amenable to palladium-catalyzed cross-coupling: a carbon-silicon (C-Si) bond and a carbon-bromine (C-Br) bond. The trimethylsilyl (B98337) group is a precursor for the nucleophilic partner in Hiyama-type couplings, while the bromo substituent serves as an electrophilic site for a variety of cross-coupling reactions. The presence of two fluorine atoms on the aromatic ring is expected to influence the electronic properties and, consequently, the reactivity of both sites.
Hiyama Coupling: Mechanistic Investigations and Scope with Diverse Electrophiles
The Hiyama coupling enables the formation of C-C bonds by reacting organosilanes with organic halides or pseudohalides. organic-chemistry.orgwikipedia.org For this compound, this reaction would involve the activation of the C-Si bond to couple the 6-bromo-2,3-difluorophenyl moiety with various electrophiles.
A crucial step in the Hiyama coupling is the activation of the relatively inert C-Si bond to facilitate transmetalation to the palladium center. organic-chemistry.org This is typically achieved by a nucleophilic activator, most commonly a fluoride (B91410) source or a base. wikipedia.org
Fluoride Activators: Fluoride ions, often from sources like tetrabutylammonium (B224687) fluoride (TBAF) or caesium fluoride (CsF), are highly effective activators. nih.gov Fluoride coordinates to the silicon atom of this compound, forming a hypervalent, pentacoordinate silicate (B1173343) intermediate. wikipedia.orgnih.gov This process increases the nucleophilicity of the ipso-carbon atom attached to silicon, thereby promoting the transfer of the 6-bromo-2,3-difluorophenyl group to the palladium(II) center in the transmetalation step of the catalytic cycle. organic-chemistry.orgorganic-chemistry.org TBAF is often identified as a highly efficient additive for these transformations. nih.govorganic-chemistry.org
Base Activators: In what is often termed the Hiyama-Denmark coupling, bases can be used as activators, particularly with organosilanols or alkoxysilanes. organic-chemistry.org While this compound is an alkylsilane, hydrolysis under basic conditions could potentially generate a silanol (B1196071) intermediate in situ, which would then be activated by the base (e.g., NaOH, K₂CO₃) for transmetalation. This fluoride-free method is advantageous when other functional groups in the coupling partners are sensitive to fluoride ions. wikipedia.org
The general mechanism, initiated by fluoride activation, is depicted below:
Activation: this compound reacts with a fluoride source (F⁻) to form a reactive pentacoordinate silicate.
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the electrophile (R-X) to form an R-Pd(II)-X complex.
Transmetalation: The activated silicate transfers the 6-bromo-2,3-difluorophenyl group to the R-Pd(II)-X complex, displacing the halide (X).
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst.
The activated this compound is expected to couple with a wide range of sp²-hybridized electrophiles, including aryl, heteroaryl, and vinyl halides (I, Br, Cl) and pseudohalides (e.g., triflates, OTf). wikipedia.orgsynarchive.com The reaction's success and yield would depend on the palladium catalyst, ligand, and reaction conditions.
The presence of the bromo substituent on the silane (B1218182) coupling partner introduces a challenge of chemoselectivity. The reaction conditions must be optimized to favor the Hiyama coupling at the C-Si bond without promoting competitive reactions at the C-Br bond. Typically, the C-Si bond activation for Hiyama coupling requires specific activators (like fluoride) that are not necessary for other cross-coupling reactions involving the C-Br bond, providing a handle for selectivity.
Table 1: Predicted Hiyama Coupling Reactions of this compound
| Electrophile (R-X) | Expected Product | Typical Catalyst/Activator |
|---|---|---|
| Iodobenzene | 2-Bromo-1-(biphenyl-2-yl)-3,4-difluorobenzene | Pd(OAc)₂ / XPhos / TBAF |
| 4-Chlorotoluene | 2-Bromo-3,4-difluoro-1-(4'-methyl-[1,1'-biphenyl]-2-yl)benzene | Pd₂(dba)₃ / P(t-Bu)₃ / TBAF |
| Vinyl Bromide | 1-Bromo-2,3-difluoro-6-vinylbenzene | Pd(PPh₃)₄ / CsF |
| Phenyl Triflate | 2-Bromo-1-(biphenyl-2-yl)-3,4-difluorobenzene | PdCl₂(dppf) / TBAF |
Suzuki-Miyaura Coupling: Opportunities for Alternative Reactivity (e.g., via Li-Br exchange)
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions. nih.gov this compound can act as the halide partner, reacting with various aryl or vinyl boronic acids or esters.
An alternative and powerful strategy involves transforming the functionality of the starting material. The C-Br bond can undergo a lithium-halogen exchange by treatment with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. This generates a highly reactive aryllithium intermediate, (6-lithio-2,3-difluorophenyl)trimethylsilane. This intermediate can then be trapped with a borate (B1201080) ester, such as trimethyl borate or isopropoxyboronic acid pinacol (B44631) ester (B₂pin₂), to generate an in situ boronic ester. This newly formed boron reagent can then undergo an intramolecular or intermolecular Suzuki-Miyaura coupling in a one-pot sequence. scilit.comresearchgate.net This approach effectively reverses the polarity of the C-Br bond, allowing the molecule to act as the nucleophilic partner in a subsequent coupling reaction.
Negishi and Sonogashira Coupling Adaptations for Fluorinated Aryl Silanes
The reactivity of the C-Br bond in this compound can be further exploited in other important cross-coupling reactions.
Negishi Coupling: This reaction utilizes organozinc reagents, which are more reactive than their boron and tin counterparts. wikipedia.org The C-Br bond of this compound would readily undergo oxidative addition to a palladium(0) or nickel(0) catalyst, followed by transmetalation with an organozinc halide (R-ZnX) and reductive elimination. wikipedia.org This method is particularly effective for forming C(sp²)-C(sp³) bonds. The trimethylsilyl group is expected to be inert under these conditions.
Sonogashira Coupling: This reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. organic-chemistry.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. mdpi.com this compound would serve as the aryl bromide component, reacting with various terminal alkynes (R-C≡CH) to yield the corresponding 1-(alk-1-yn-1-yl)-6-bromo-2,3-difluorobenzene derivatives. The difluoro-substitution pattern on the aryl ring may influence the oxidative addition step, but successful couplings of fluorinated aryl halides are well-established. mdpi.com
Table 3: Predicted Negishi and Sonogashira Coupling Reactions
| Reaction Type | Coupling Partner | Expected Product | Typical Catalyst System |
|---|---|---|---|
| Negishi | Ethylzinc chloride | (2-Ethyl-3,4-difluorophenyl)trimethylsilane | Pd(dppf)Cl₂ |
| Negishi | Benzylzinc bromide | (2-Benzyl-3,4-difluorophenyl)trimethylsilane | Ni(acac)₂ / dppe |
| Sonogashira | Phenylacetylene | Trimethyl(2,3-difluoro-6-(phenylethynyl)phenyl)silane | PdCl₂(PPh₃)₂ / CuI / Et₃N |
| Sonogashira | Trimethylsilylacetylene | Trimethyl(2,3-difluoro-6-((trimethylsilyl)ethynyl)phenyl)silane | Pd(PPh₃)₄ / CuI / i-Pr₂NH |
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a powerful tool in modern organic synthesis, often providing complementary reactivity to more traditional palladium-based systems. In the context of this compound, nickel catalysts can be expected to primarily facilitate transformations at the carbon-bromine bond, although activation of the carbon-fluorine or carbon-silicon bonds is also conceivable under specific conditions.
The presence of a carbon-bromine bond in this compound makes it a prime candidate for nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Kumada couplings. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
While specific studies on the nickel-catalyzed cross-coupling of this compound are not extensively documented, the reactivity of analogous bromodifluoro-substituted aromatic compounds provides valuable insights. For instance, nickel-catalyzed Negishi coupling of bromodifluoroacetamides with arylzinc reagents has been shown to proceed efficiently. nih.gov Similarly, nickel-catalyzed cross-coupling of bromodifluoromethylphosphonates with arylboron reagents has been successfully developed. researchgate.net These examples suggest that the C-Br bond in the target molecule should be readily activated by a low-valent nickel catalyst.
A typical reaction would involve the oxidative addition of the aryl bromide to a Ni(0) species, followed by transmetalation with an organometallic reagent (e.g., an organoboron, -zinc, or -magnesium compound) and subsequent reductive elimination to afford the coupled product and regenerate the Ni(0) catalyst. The choice of ligand on the nickel center is crucial for achieving high efficiency and selectivity.
Table 1: Plausible Nickel-Catalyzed C-C Bond Forming Reactions with this compound
| Coupling Partner | Reaction Type | Potential Product |
| Arylboronic acid | Suzuki-Miyaura | (6-Aryl-2,3-difluorophenyl)trimethylsilane |
| Arylzinc chloride | Negishi | (6-Aryl-2,3-difluorophenyl)trimethylsilane |
| Arylmagnesium bromide | Kumada | (6-Aryl-2,3-difluorophenyl)trimethylsilane |
This table represents predicted reactivity based on known nickel-catalyzed cross-coupling reactions of similar aryl bromides.
While palladium catalysts are also highly effective for C-Br bond activation, nickel-based systems can offer distinct advantages and unique reactivity profiles. Nickel catalysts are generally more cost-effective and can exhibit higher reactivity towards unreactive aryl chlorides and even C-F bonds. researchgate.netbeilstein-journals.org
In the case of this compound, a key difference between nickel and palladium catalysis could lie in the potential for competing C-F bond activation. While palladium-catalyzed C-F activation typically requires harsh conditions, nickel catalysts are known to activate C-F bonds more readily, particularly in polyfluorinated arenes. researchgate.net This could lead to different product distributions depending on the chosen catalyst system and reaction conditions. For instance, under forcing conditions, a nickel catalyst might lead to products resulting from the coupling at both the C-Br and a C-F position.
Another point of differentiation is the potential for reactions involving the C-Si bond. While palladium-catalyzed Hiyama and other silicon-based cross-coupling reactions are well-established, nickel can also mediate such transformations. The relative propensity for a nickel catalyst to activate the C-Br versus the C-Si bond would be a critical factor in determining the reaction outcome.
Electrophilic Aromatic Substitution Reactions
The electronic nature of the substituents on the aromatic ring of this compound significantly influences its reactivity in electrophilic aromatic substitution (EAS) reactions. The fluorine atoms are deactivating and ortho-, para-directing, while the bromine atom is also deactivating and ortho-, para-directing. The trimethylsilyl group is known to be a meta-director in classical EAS, but its most significant role is its ability to be replaced in an ipso-substitution.
Aryltrimethylsilanes are known to undergo Friedel-Crafts acylation with ipso-substitution of the trimethylsilyl group. sci-hub.st This type of reaction offers a regioselective method for the introduction of acyl groups onto an aromatic ring. In the case of this compound, treatment with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid, such as aluminum chloride, would be expected to yield the corresponding 1-acyl-6-bromo-2,3-difluorobenzene.
The strong directing effect of the trimethylsilyl group towards ipso-substitution often overrides the directing effects of other substituents on the ring. This high regioselectivity is a significant advantage over traditional Friedel-Crafts reactions on non-silylated analogues, which could lead to mixtures of isomers.
Table 2: Predicted Outcome of Friedel-Crafts Acylation
| Reactant | Conditions | Major Product |
| This compound + Acetyl chloride | AlCl₃ | 1-(6-Bromo-2,3-difluorophenyl)ethan-1-one |
| This compound + Benzoyl chloride | AlCl₃ | (6-Bromo-2,3-difluorophenyl)(phenyl)methanone |
This table is based on the known ipso-acylation of aryltrimethylsilanes. sci-hub.st
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.
For this compound, the fluorine atoms and potentially the trimethylsilyl group could act as directing groups. Fluorine is a known, albeit moderate, DMG. organic-chemistry.org The directing ability of these groups would dictate the site of lithiation. The most acidic proton is likely the one at the C4 position, influenced by the two adjacent fluorine atoms. However, coordination of the organolithium reagent to the fluorine at C3 could direct metalation to the C4 position. The trimethylsilyl group is generally not a strong DMG.
Quenching the resulting aryllithium species with a variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) would introduce a new substituent at the C4 position.
Silicon-Centric Transformations
While the trimethylsilyl group can be replaced in electrophilic substitution reactions, it can also be the site of other transformations. The C-Si bond in aryltrimethylsilanes can be cleaved under various conditions.
Protodesilylation, the cleavage of the C-Si bond by a proton source, is a common reaction, often occurring under acidic conditions. This would lead to the formation of 1-bromo-2,3-difluorobenzene (B1273032). Halodesilylation, the replacement of the trimethylsilyl group with a halogen, can be achieved using electrophilic halogenating agents. For example, treatment with iodine monochloride (ICl) could introduce an iodine atom at the position of the trimethylsilyl group, yielding 1-bromo-2,3-difluoro-6-iodobenzene. These reactions provide pathways to further functionalize the aromatic ring.
Desilylation Reactions to Generate Aryl Anions or Radical Species
The cleavage of the C(sp²)–Si bond in this compound is a powerful strategy for the in situ generation of reactive aryl species. Depending on the reaction conditions and reagents employed, this desilylation can proceed through either an ionic or a radical pathway, yielding aryl anions or aryl radicals, respectively.
Aryl Anion Generation:
The most common method for generating an aryl anion from an arylsilane involves nucleophilic activation at the silicon center. acs.org Fluoride ions are particularly effective for this transformation due to the high affinity of silicon for fluorine, which forms a strong Si-F bond. When this compound is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), a hypervalent siliconate intermediate is formed. This pentacoordinate species is unstable and readily cleaves the C–Si bond to release a 6-bromo-2,3-difluorophenyl anion and fluorotrimethylsilane.
The resulting aryl anion is a potent nucleophile and a strong base, which can be trapped by various electrophiles in subsequent reactions. For instance, it can react with aldehydes, ketones, or carbon dioxide. A particularly significant reaction pathway for this intermediate, given the ortho-bromo substituent, is the elimination of bromide to form a highly reactive 3,4-difluorobenzyne intermediate. This aryne can then undergo a variety of cycloaddition reactions, such as [4+2] cycloadditions with dienes or [2+2] cycloadditions with alkenes, providing access to complex polycyclic aromatic systems.
| Activator | Reactive Intermediate | Potential Subsequent Reactions |
| Fluoride Source (e.g., TBAF, CsF) | 6-Bromo-2,3-difluorophenyl anion | Trapping with electrophiles (e.g., aldehydes, CO₂), Elimination to form 3,4-difluorobenzyne |
| Strong Base (e.g., organolithium reagents) | 6-Bromo-2,3-difluorophenyl anion | Similar to fluoride-induced generation, but with potential for competing side reactions |
Aryl Radical Generation:
An alternative pathway for cleaving the C–Si bond is through a homolytic mechanism to generate an aryl radical. Recent advancements in photochemistry have enabled mild, visible-light-mediated desilylation of arylsilanes. nih.gov This process can be initiated by thiyl radicals generated from the homolytic cleavage of inexpensive and commercially available disulfides upon irradiation with visible light. nih.gov
In this scenario, a thiyl radical would react with this compound in a radical chain process, leading to the formation of the 6-bromo-2,3-difluorophenyl radical. nih.gov This radical species can participate in various radical-mediated transformations, such as hydrogen atom transfer (HAT) reactions, addition to multiple bonds, or radical-radical coupling events. This transition-metal-free approach offers a complementary method to traditional radical generation from aryl halides and provides a valuable tool for late-stage functionalization. nih.govsemanticscholar.org
| Method | Initiator | Reactive Intermediate | Potential Subsequent Reactions |
| Photoredox Catalysis | Visible light, disulfide | 6-Bromo-2,3-difluorophenyl radical | Hydrogen Atom Transfer (HAT), Addition to π-systems, Radical cyclizations |
| Thermal Radical Initiation | Peroxides (e.g., DTBP) | 6-Bromo-2,3-difluorophenyl radical | Disproportionation, Aromatic displacement reactions acs.org |
Transformations at the Silicon Center for Alternative Reagent Generation
Beyond complete cleavage of the C–Si bond, the trimethylsilyl group of this compound can be chemically modified to generate novel reagents with unique reactivity. These transformations leverage the silicon atom as a tether or a reactive center to control subsequent functionalization of the aromatic ring.
One innovative strategy involves using the silicon atom as an anchor for a directing group to control remote C–H functionalization. nih.govacs.org For example, the methyl groups on the silicon can be substituted with a more complex ligand that can act as a directing group in transition-metal-catalyzed reactions. By installing a suitable directing group on the silicon tether, it is possible to achieve selective functionalization at a position on the aryl ring that would otherwise be difficult to access, such as the meta position (C5). nih.gov After the desired C–H functionalization is complete, the silicon-tethered directing group can be removed or further transformed.
This approach involves a multi-step sequence:
Modification of the Silyl (B83357) Group: The this compound is first converted to a functionalizable silane, for example, a chlorosilane or a silanol, by replacing one or more methyl groups.
Attachment of Directing Group: A directing group is then attached to the silicon center.
Directed C–H Functionalization: The newly generated reagent is subjected to a transition-metal-catalyzed reaction (e.g., with a palladium or rhodium catalyst) to functionalize the C5–H bond of the aryl ring.
Removal/Transformation of the Silyl Group: The silyl group can then be cleaved (protodesilylation) to yield the substituted arene, effectively using the silicon moiety as a "traceless" directing group.
This methodology allows for the synthesis of multi-substituted aromatic compounds with high regioselectivity, which is a significant challenge in synthetic chemistry. nih.govacs.org
| Transformation Strategy | Initial Reagent | Key Transformation | Resulting Reagent | Application |
| Si-Tethered Directing Group | This compound | Substitution of methyl group(s) with a directing group ligand | (6-Bromo-2,3-difluorophenyl)silyl-DG | Meta-selective C–H functionalization (e.g., alkenylation, arylation) nih.gov |
| Conversion to Arylsilanol | This compound | Oxidation of a Si-CH₃ bond or hydrolysis of a Si-Cl bond | (6-Bromo-2,3-difluorophenyl)dimethylsilanol | Precursor for cross-coupling reactions, synthesis of siloxanes rsc.org |
Applications of 6 Bromo 2,3 Difluorophenyl Trimethylsilane in Complex Molecular Synthesis
Construction of Fluorinated Biaryl and Polyaryl Systems
The 2,3-difluorobiphenyl and polyaryl structural motifs are of significant interest due to their applications in liquid crystals, organic light-emitting diodes (OLEDs), and as ligands for catalysis. The presence of the fluorine atoms can influence the conformational preferences and electronic properties of these systems, making them attractive for advanced materials research. (6-Bromo-2,3-difluorophenyl)trimethylsilane serves as a crucial precursor for the introduction of the 6-bromo-2,3-difluorophenyl unit through various cross-coupling reactions.
The trimethylsilyl (B98337) group in this compound can be readily converted to a more reactive functional group, such as a boronic acid or a stannane, which can then participate in palladium-catalyzed cross-coupling reactions. Alternatively, the carbon-silicon bond can be directly utilized in Hiyama-type cross-coupling reactions. The bromine atom, on the other hand, provides a handle for subsequent functionalization, allowing for the construction of more complex polyaryl systems.
Synthesis of Privileged Scaffolds for Advanced Materials Research
The synthesis of fluorinated biaryl compounds often relies on well-established cross-coupling methodologies. For instance, this compound can be transformed into a corresponding boronic acid derivative and subsequently coupled with various aryl halides under Suzuki-Miyaura conditions. This approach offers a broad substrate scope and functional group tolerance, enabling the synthesis of a wide range of fluorinated biaryls.
| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 85-95 |
| Stille | Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 70-90 |
| Hiyama | [PdCl(allyl)]₂ | PPh₃ | TBAF | THF | 75-88 |
This interactive table summarizes typical conditions for cross-coupling reactions involving derivatives of this compound.
In the realm of advanced materials, the precise arrangement of aromatic rings and the electronic nature of the substituents are paramount. The use of this compound allows for the regioselective introduction of the 2,3-difluorophenyl moiety, which can be critical for achieving desired material properties. For example, in the design of liquid crystals, the dipole moment and polarizability of the molecule are key factors, and the strategic placement of fluorine atoms can be used to fine-tune these properties. Similarly, in the development of OLEDs, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for efficient light emission, and the electron-withdrawing nature of fluorine can be exploited to modulate these energy levels.
Modular Approaches for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. The modular nature of cross-coupling reactions makes them well-suited for DOS strategies. By employing a building block approach with this compound, a variety of coupling partners can be introduced to rapidly generate a library of fluorinated biaryl and polyaryl compounds.
The bromine atom on the this compound scaffold serves as a point of diversification. After an initial cross-coupling reaction to form a biaryl system, the bromine can be subjected to a second, different cross-coupling reaction to introduce another aryl group, leading to the formation of terphenyls and other polyaryl systems. This iterative approach allows for the systematic exploration of the chemical space around the fluorinated biaryl core.
Preparation of Heterocyclic Architectures
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The incorporation of a fluorinated phenyl ring into a heterocyclic system can significantly impact its biological activity and physicochemical properties. This compound provides a valuable entry point for the synthesis of such fluorinated heterocycles.
Integration into Nitrogen-Containing Heterocycles (e.g., quinazolines, imidazopyridines)
The synthesis of fluorinated quinazolines and imidazopyridines can be achieved by utilizing the reactivity of the functional groups on the this compound precursor. For example, the bromo- and an amino-substituted derivative of the parent compound can undergo condensation reactions with appropriate carbonyl compounds or their equivalents to form the desired heterocyclic ring system.
One common strategy involves the conversion of the trimethylsilyl group to a more versatile functional group, followed by the introduction of a nitrogen-containing moiety. For instance, the silyl (B83357) group can be replaced by a formyl group, which can then participate in a condensation reaction with a substituted aniline to form a quinazoline ring. Alternatively, the bromine atom can be displaced by an amine, and the resulting aniline derivative can be used in various cyclization reactions.
| Heterocycle | Synthetic Strategy | Key Reaction |
| Quinazoline | Condensation of a 2-amino-3,4-difluorobenzaldehyde derivative with an amine | Cyclocondensation |
| Imidazopyridine | Reaction of a 2-amino-3-bromo-4,5-difluoropyridine derivative with an α-haloketone | Condensation/Cyclization |
This interactive table outlines synthetic strategies for incorporating the 2,3-difluorophenyl moiety into nitrogen-containing heterocycles.
Formation of Oxygen- and Sulfur-Containing Heterocycles
The principles of heterocyclic synthesis can be extended to the formation of oxygen- and sulfur-containing rings. By analogy to the synthesis of nitrogen heterocycles, appropriately functionalized derivatives of this compound can serve as precursors.
For the synthesis of oxygen-containing heterocycles such as benzofurans, a common approach is the intramolecular cyclization of a suitably substituted phenol. A derivative of this compound bearing a hydroxyl group and a side chain amenable to cyclization can be employed. For example, a Williamson ether synthesis followed by an intramolecular Heck reaction is a plausible route.
The synthesis of sulfur-containing heterocycles like benzothiophenes can be achieved through similar strategies. A thiophenol derivative of this compound can undergo cyclization reactions, such as the reaction with an α-haloketone followed by acid-catalyzed cyclodehydration, to afford the benzothiophene core.
Role as a Key Building Block in Multi-Step Total Synthesis
The utility of this compound extends beyond the synthesis of relatively simple biaryl and heterocyclic systems. It also serves as a crucial building block in the multi-step total synthesis of complex natural products and other architecturally challenging molecules. In these lengthy synthetic sequences, the reliable and predictable introduction of the 6-bromo-2,3-difluorophenyl moiety is often a critical step.
The robustness of the carbon-silicon bond and the predictable reactivity of the bromine atom make this compound an attractive starting material. It can be carried through multiple synthetic steps without undergoing undesired side reactions, and the functional groups can be unmasked or elaborated at the desired stage of the synthesis.
Strategic Incorporation for Introducing Fluorine and Aryl Functionality
The presence of both a bromine atom and a trimethylsilyl group on the difluorinated phenyl ring of this compound allows for its participation in a variety of cross-coupling reactions. Organotrimethylsilanes are known to be effective partners in palladium-catalyzed cross-coupling reactions, serving as a stable and accessible source of an aryl nucleophile. The bromine atom, on the other hand, provides a handle for subsequent transformations, such as additional cross-coupling reactions or metallation.
This dual reactivity is particularly valuable for the synthesis of complex fluorinated biaryls, which are prevalent motifs in pharmaceuticals and agrochemicals. For instance, the trimethylsilyl group can first be activated for a palladium-catalyzed coupling with an aryl halide. In this process, the C-Si bond undergoes transmetalation to the palladium center, which then reductively eliminates with the aryl halide to form a new carbon-carbon bond. The resulting bromo-difluoro-biaryl intermediate can then undergo a second cross-coupling reaction at the bromine position, allowing for the sequential and controlled introduction of two different aryl groups.
The strategic placement of the fluorine atoms on the aromatic ring also imparts unique electronic properties to the molecule and can influence the regioselectivity of subsequent reactions. Furthermore, the introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
A hypothetical reaction scheme illustrating this strategy is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Aryl-Iodide | Pd(PPh₃)₄ | 2-Bromo-3,4-difluoro-1,1'-biphenyl |
| 2-Bromo-3,4-difluoro-1,1'-biphenyl | Aryl'-Boronic Acid | Pd(dppf)Cl₂ | 3,4-Difluoro-1,1':2',1''-terphenyl |
This table represents a hypothetical reaction sequence based on known reactivity patterns of similar compounds.
Enabling Convergent Synthetic Pathways
In a convergent approach, the difluorophenyl core of the molecule can be elaborated by first utilizing the trimethylsilyl group in a cross-coupling reaction to attach a significant portion of the target molecule. Independently, another complex fragment can be synthesized with a functional group suitable for coupling with the bromo-substituent of the difluorophenyl ring. The final step of the synthesis would then involve the coupling of these two advanced intermediates.
This strategy allows for the rapid assembly of complex molecular frameworks and is particularly advantageous in the synthesis of libraries of related compounds for drug discovery or materials science applications, where different fragments can be systematically varied and coupled to the central this compound-derived core.
Contributions to Catalysis
While primarily utilized as a synthetic building block, the unique electronic and steric properties of this compound and its derivatives suggest potential applications in the field of catalysis.
Exploration of the Compound Itself as a Ligand or Pre-catalyst in Specific Transformations
While there is no direct evidence in the current literature of this compound itself acting as a ligand or pre-catalyst, its structural features merit consideration for such roles. The presence of the fluorine atoms and the silicon moiety could potentially allow for coordination to a metal center, thereby influencing its catalytic activity. However, without experimental data, this remains a speculative application.
Precursor to Catalytically Active Species
A more plausible role for this compound in catalysis is as a precursor to catalytically active species, particularly in the synthesis of novel phosphine ligands. The bromine atom on the aromatic ring can be readily displaced by a phosphine group through a variety of synthetic methods, such as reaction with a metal phosphide or through a palladium-catalyzed C-P bond formation.
The resulting (6-trimethylsilyl-2,3-difluorophenyl)phosphine could then serve as a ligand for transition metal catalysts. The electronic properties of such a ligand would be significantly influenced by the fluorine and trimethylsilyl substituents. The strong electron-withdrawing nature of the fluorine atoms would decrease the electron density on the phosphorus atom, which could in turn affect the stability and reactivity of the corresponding metal complex. The bulky trimethylsilyl group would also impart specific steric properties to the ligand, which can be crucial for achieving high selectivity in catalytic transformations.
The synthesis of such a ligand and its application in catalysis would be a promising area for future research. A hypothetical synthetic route is outlined below:
| Starting Material | Reagent | Product |
| This compound | 1. n-BuLi, 2. PCl₃ | (6-Trimethylsilyl-2,3-difluorophenyl)dichlorophosphine |
| (6-Trimethylsilyl-2,3-difluorophenyl)dichlorophosphine | 2 eq. RMgBr | (6-Trimethylsilyl-2,3-difluorophenyl)dialkylphosphine |
This table represents a hypothetical reaction sequence for the synthesis of a novel phosphine ligand.
The development of new ligands is critical for advancing the field of catalysis, and this compound represents a potentially valuable starting material for the creation of ligands with unique and tunable properties.
Advanced Spectroscopic and Analytical Characterization in Mechanistic Elucidation
High-Resolution Mass Spectrometry for Reaction Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the mechanistic investigation of reactions involving (6-Bromo-2,3-difluorophenyl)trimethylsilane. Unlike unit-resolution mass spectrometry, HRMS provides the exact mass of an ion with high precision (typically to four or more decimal places), which allows for the determination of its elemental composition. This capability is crucial for identifying fleeting reaction intermediates and confirming the structure of products without ambiguity. nih.govnih.gov
In a typical synthetic transformation, such as a palladium-catalyzed cross-coupling reaction, this compound might undergo several transformations. HRMS can distinguish between the starting material, a desilylated intermediate where the -Si(CH₃)₃ group is replaced by a hydrogen, and the final coupled product. By comparing the experimentally measured exact masses to calculated theoretical masses, researchers can confidently assign structures to the species observed in the mass spectrum. nih.gov Techniques like electrospray ionization (ESI) are particularly well-suited for detecting charged intermediates in organometallic and catalytic reactions. nih.gov
Table 1: Hypothetical HRMS Data for a Suzuki Coupling Reaction This table illustrates how HRMS can differentiate between species in a hypothetical Suzuki coupling reaction of this compound with phenylboronic acid.
| Compound Name | Chemical Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| This compound | C₉H₁₁BrF₂Si | 291.9778 | 291.9775 |
| 1-Bromo-2,3-difluorobenzene (B1273032) (Intermediate) | C₆H₃BrF₂ | 191.9437 | 191.9435 |
| 2,3-Difluoro-1,1'-biphenyl (Product) | C₁₂H₈F₂ | 190.0594 | 190.0592 |
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules in solution. For organosilicon compounds like this compound, a multi-nuclear and multi-dimensional approach is often necessary.
Tracking a reaction's progress and identifying the structures of intermediates and products can be achieved by observing changes across several different nuclei. researchgate.net
¹H NMR: The proton spectrum provides information on the aromatic protons and, most distinctly, the nine equivalent protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group, which appear as a sharp singlet. The disappearance or shift of this signal is a clear indicator of reactions involving the silyl (B83357) moiety.
¹³C NMR: The carbon spectrum reveals the chemical environment of each carbon atom. Changes in the chemical shifts of the aromatic carbons, particularly the carbon directly attached to the silicon atom (ipso-carbon), provide direct evidence of bond formation or cleavage at that site.
¹⁹F NMR: As fluorine is 100% abundant and highly sensitive, ¹⁹F NMR is an exceptionally powerful tool for studying this molecule. The two fluorine atoms are in distinct chemical environments, giving rise to separate signals. Their chemical shifts and coupling patterns are highly sensitive to electronic changes in the aromatic ring, making ¹⁹F NMR a superb probe for monitoring reactions.
²⁹Si NMR: This technique directly probes the silicon nucleus. researchgate.net The chemical shift of the ²⁹Si nucleus in the starting material is characteristic of the aryltrimethylsilane environment. Upon reaction, such as cleavage of the C-Si bond to form a silanol (B1196071) or another silicon-containing species, the ²⁹Si chemical shift will change significantly, providing unambiguous evidence of the transformation at the silicon center. researchgate.net
Table 2: Representative NMR Chemical Shift Changes During a Hypothetical Desilylation Reaction
| Nucleus | Reactant: this compound (Hypothetical δ) | Product: 1-Bromo-2,3-difluorobenzene (Hypothetical δ) |
| ¹H | ~0.3 ppm (s, 9H, Si(CH₃)₃) | Signal absent |
| ¹³C | ~110-150 ppm (aromatic), ~-1 ppm (Si(CH₃)₃) | ~110-140 ppm (aromatic) |
| ¹⁹F | δ₁, δ₂ | δ₁', δ₂' (significant shifts) |
| ²⁹Si | ~ -5 ppm | Signal absent |
For complex products derived from this compound, one-dimensional NMR spectra may not be sufficient for a complete structural assignment. Two-dimensional (2D) NMR experiments are used to reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure. researchgate.netmdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to map out the proton connectivity within the aromatic ring and in any newly introduced substituents.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH coupling). It is essential for assigning the signals of protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). youtube.com For a derivative of the title compound, HMBC would be critical to connect different fragments of the molecule. For instance, it could show a correlation from the protons of a new substituent to the aromatic carbons, confirming its point of attachment.
X-ray Crystallography of Derivatives and Co-crystals for Structural Confirmation
While NMR and mass spectrometry provide powerful evidence for molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous structural proof. nih.gov this compound itself may not be a crystalline solid at room temperature, making direct analysis difficult. However, by converting it into a stable, crystalline derivative or by forming a co-crystal, its precise three-dimensional structure and that of its reaction products can be determined. nih.govsemanticscholar.org
The resulting crystal structure provides a wealth of information, including:
Connectivity: Unambiguous confirmation of the atomic connections.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Si, C-Br, C-F) and angles, which can offer insights into electronic effects and steric strain. researchgate.net
Stereochemistry: Absolute confirmation of the spatial arrangement of atoms.
Intermolecular Interactions: Information on how molecules pack in the solid state, revealing potential hydrogen bonds or other non-covalent interactions. nih.gov
Table 3: Hypothetical Crystallographic Data for a Crystalline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1337.5 |
| Z | 4 |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Atmospheric Pressure Gas Chromatography-Mass Spectrometry (APGC-MS/MS) for Complex Mixture Analysis
Reactions often produce complex mixtures containing the starting material, intermediates, products, and by-products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile components of such mixtures. researchgate.netnih.gov
GC-MS/MS: Tandem mass spectrometry (MS/MS) adds a layer of specificity and sensitivity to the analysis. mdpi.com In a technique like Multiple Reaction Monitoring (MRM), the first mass spectrometer selects a specific parent ion from a co-eluting mixture, which is then fragmented. The second mass spectrometer monitors for a specific fragment ion. This highly selective process allows for the quantification of target compounds with very high confidence, even at trace levels in a complex matrix. mdpi.com
APGC-MS/MS: Atmospheric Pressure Gas Chromatography (APGC) is a softer ionization technique than conventional electron ionization (EI). waters.com For some organosilicon compounds, which can be prone to fragmentation, APGC can yield a higher abundance of the molecular ion. diva-portal.org This is advantageous as the molecular ion provides the molecular weight of the compound and serves as the precursor for subsequent MS/MS analysis, aiding in the confident identification of unknown components in the reaction mixture. waters.com
Table 4: Hypothetical GC-MS/MS Method (MRM) for Reaction Monitoring
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 292.0 | 277.0 ([M-CH₃]⁺) | 15 |
| Hypothetical Product (C₁₂H₈F₂) | 190.1 | 170.1 ([M-HF]⁺) | 20 |
In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
To gain a deeper understanding of reaction kinetics and to observe transient species that may not be detectable by offline methods, in-situ spectroscopic techniques are employed. aspbs.com These methods involve placing a probe directly into the reaction vessel to monitor changes in real-time.
Techniques such as in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy can track the progress of a reaction involving this compound. researchgate.netfrontiersin.org For example, specific vibrational modes associated with the reactant, such as the Si-C bond stretch or vibrations of the trimethylsilyl group, can be monitored. As the reaction proceeds, the intensity of these reactant peaks will decrease, while new peaks corresponding to the product will appear and grow in intensity. researchgate.netresearchgate.net
Plotting the concentration of reactants or products (as inferred from peak intensity) versus time allows for the determination of the reaction rate. This kinetic data is vital for optimizing reaction conditions (temperature, pressure, catalyst loading) and for elucidating the underlying reaction mechanism, including the identification of rate-determining steps. frontiersin.org
Computational and Theoretical Investigations of 6 Bromo 2,3 Difluorophenyl Trimethylsilane
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical behavior of (6-Bromo-2,3-difluorophenyl)trimethylsilane. Central to these investigations are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (E_LUMO - E_HOMO) are fundamental descriptors of molecular reactivity and stability. irjweb.comhakon-art.com
The HOMO is associated with the molecule's capacity to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO signifies the ability to accept electrons, highlighting areas prone to nucleophilic attack. irjweb.com For this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is distributed across the C-Br and C-Si bonds, influenced by the electron-withdrawing fluorine atoms. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. hakon-art.comnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netnih.govresearchgate.net These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability. irjweb.com
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.
Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself, calculated as -μ. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as μ² / (2η). irjweb.comnih.gov
Softness (S): The reciprocal of hardness (1 / η), indicating a molecule's polarizability.
These DFT-derived parameters provide a quantitative framework for predicting how this compound will interact with other reagents. For instance, a high electrophilicity index suggests the molecule will act as a strong electrophile in reactions.
| Parameter | Symbol | Value (eV) | Formula |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.45 | - |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.55 | - |
| HOMO-LUMO Energy Gap | ΔE | 4.90 | E_LUMO - E_HOMO |
| Chemical Hardness | η | 2.45 | (E_LUMO - E_HOMO) / 2 |
| Chemical Potential | μ | -4.00 | (E_HOMO + E_LUMO) / 2 |
| Electronegativity | χ | 4.00 | -μ |
| Electrophilicity Index | ω | 3.27 | μ² / (2η) |
| Softness | S | 0.41 | 1 / η |
Elucidation of Reaction Mechanisms via Transition State Calculations
This compound possesses two key functional groups for cross-coupling reactions: the C-Br bond and the C-Si bond. Computational modeling, specifically the calculation of transition state energies, is vital for understanding the mechanisms of these reactions, such as Suzuki-Miyaura, Stille, and Hiyama couplings. nih.govwikipedia.org
The transmetalation step, where the organic group is transferred from silicon (in Hiyama coupling) or to palladium from a different organometallic reagent (in Suzuki or Stille coupling at the C-Br site), is often the rate-determining step. DFT calculations can map the potential energy surface of this process, identifying the structure and energy of transition states and intermediates. researchgate.net
In modeling a Suzuki-Miyaura reaction involving the C-Br bond, computational studies can differentiate between proposed mechanisms, such as the "oxo-palladium pathway" and the "oxoboronate pathway". nih.govmdpi.com These pathways differ in how the base activates the boronic acid and the palladium complex. By calculating the activation barriers for each pathway, the kinetically favored route under specific reaction conditions can be predicted. Similarly, for Hiyama coupling at the C-Si bond, calculations can model the formation of a key pentacoordinate silicate (B1173343) intermediate, which is essential for the transfer of the aryl group to the palladium center. frontiersin.org For Stille-type couplings, associative mechanisms involving a transient pentavalent palladium species can be modeled to understand ligand and substrate effects on the reaction barrier. wikipedia.orguwindsor.ca
The C-Si bond in arylsilanes is generally stable and requires activation for efficient transmetalation. Fluoride (B91410) ions (e.g., from TBAF) are commonly used activators. Computational studies are crucial for understanding this activation process at a molecular level. DFT calculations show that the fluoride ion coordinates to the silicon atom, forming a hypervalent pentacoordinate silicate species. frontiersin.orgillinois.edu This process significantly increases the nucleophilicity of the ipso-carbon atom attached to silicon, thereby lowering the activation energy barrier for the subsequent transfer to the palladium catalyst. nih.govresearchgate.net
Similarly, other Lewis bases like HMPA or strong alkoxides can activate the silane (B1218182). nih.gov Transition state calculations have demonstrated that Lewis bases can significantly decrease the energy of the transition state for reactions involving organosilanes by attacking the silicon atom and facilitating the cleavage of the C-Si bond. cas.cn These computational models can quantify the efficacy of different bases by comparing the calculated activation energies, providing a rationale for experimental observations and guiding the selection of optimal reaction conditions.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for confirming the structure of this compound and assigning its spectral signals. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F, ²⁹Si) and IR vibrational frequencies with a high degree of accuracy. nih.gov
For ¹⁹F NMR, specific DFT functionals such as ωB97XD have been shown to provide excellent correlation with experimental data for fluoroaromatic compounds after linear scaling of the calculated shielding constants. rsc.orgrsc.orgimperial.ac.uk This is particularly useful for a difluoro-substituted compound, where the predicted shifts can help in the unambiguous assignment of the two distinct fluorine signals.
The prediction of ²⁹Si NMR chemical shifts is also achievable through computational methods, aiding in the characterization of the trimethylsilyl (B98337) group. illinois.edudigitellinc.comresearchgate.net While less common than ¹³C or ¹H NMR, ²⁹Si NMR is a direct probe of the silicon environment.
By comparing the computationally predicted spectrum with the experimental one, chemists can confirm the regiochemistry of the molecule and assign specific peaks to the corresponding nuclei. This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical characterization.
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | -Si(CH₃)₃ | 0.35 |
| ¹H | Ar-H (Position 4) | 7.15 |
| ¹H | Ar-H (Position 5) | 7.40 |
| ¹³C | -Si(CH₃)₃ | -0.5 |
| ¹³C | Ar-C (Positions 1-6) | 110 - 160 (multiple signals) |
| ¹⁹F | Ar-F (Position 2) | -115.0 |
| ¹⁹F | Ar-F (Position 3) | -138.0 |
| ²⁹Si | -Si(CH₃)₃ | -7.5 |
Design and Prediction of Novel Reactivity Modes and Synthetic Applications
Beyond explaining existing reactivity, computational chemistry serves as a platform for in silico design and prediction of new reactions. For this compound, theoretical studies can explore novel reactivity modes that might be synthetically challenging to investigate experimentally.
One area of interest is the selective activation of C-F bonds. While C-F bonds are typically robust, computational modeling can be used to design specialized catalyst systems, perhaps involving cooperative bimetallic mechanisms, that could lower the activation barrier for oxidative addition into a C-F bond while leaving the C-Br and C-Si bonds intact. nih.gov DFT calculations could screen potential catalysts and predict reaction feasibility, guiding future experimental efforts.
Furthermore, theoretical studies can explore the potential for this molecule in areas like materials science. By calculating properties such as polarizability, hyperpolarizability, and electronic transitions (using Time-Dependent DFT, TD-DFT), researchers can predict its suitability for applications in nonlinear optics or as a building block for organic electronic materials. The modular nature of the molecule, with its distinct reactive sites, makes it a candidate for creating complex, functionalized arylsilanes whose properties can be computationally modeled before synthesis is attempted. elsevierpure.com
Future Perspectives and Emerging Research Directions
Development of More Efficient and Selective Synthetic Routes
While methods for the synthesis of functionalized arylsilanes exist, the development of more efficient, selective, and sustainable routes remains a key objective. Future research will likely focus on catalytic methods that minimize waste and improve atom economy.
Potential Research Directions:
C-H Silylation: Direct C-H silylation of 1-bromo-2,3-difluorobenzene (B1273032) using iridium or other transition metal catalysts could provide a more direct and atom-economical route to (6-Bromo-2,3-difluorophenyl)trimethylsilane. researchgate.net
Improved Halogen-Metal Exchange: Optimization of halogen-lithium exchange reactions at low temperatures followed by quenching with a silicon electrophile is a standard method. researchgate.net Future work may explore the use of alternative organometallic reagents to improve functional group tolerance and reaction conditions.
Catalytic Cross-Coupling: The development of novel palladium or other transition-metal-catalyzed cross-coupling reactions could offer alternative synthetic pathways. For instance, coupling of a suitable tri-substituted benzene (B151609) derivative with a silylating agent could be explored.
| Synthetic Strategy | Potential Advantages | Key Research Area |
| Direct C-H Silylation | Atom economy, reduced waste | Catalyst development (e.g., Iridium-based) |
| Optimized Halogen-Metal Exchange | High yields, well-established | Milder reaction conditions, improved functional group tolerance |
| Catalytic Cross-Coupling | Versatility, modularity | Novel catalyst systems, expanded substrate scope |
Exploration of Novel Reactivity under Sustainable Conditions (e.g., Photocatalysis, Electrochemistry)
Sustainable chemical transformations are at the forefront of modern chemistry. The unique electronic properties of this compound make it an interesting candidate for exploration under photocatalytic and electrochemical conditions.
Photocatalysis: The C-Si bond in arylsilanes can be activated using visible-light photocatalysis. acs.orgacs.orgnih.gov This opens up possibilities for novel transformations of this compound, such as its use in radical-mediated cross-coupling reactions. The bromine atom also provides a handle for photocatalytic cross-electrophile coupling reactions. nih.gov
Electrochemistry: Electrochemical methods offer a green alternative to traditional chemical redox reactions. The electrochemical synthesis and modification of organosilicon compounds is a growing field. rsc.orgnasa.govresearchgate.netacs.org Future research could investigate the electrochemical reduction of the C-Br bond in this compound to generate reactive intermediates for further functionalization.
| Sustainable Method | Potential Application for this compound |
| Photocatalysis | C-Si bond activation for protodesilylation or cross-coupling. acs.orgacs.orgnih.gov C-Br bond activation for cross-electrophile coupling. nih.gov |
| Electrochemistry | Reductive cleavage of the C-Br bond to generate aryl radicals or anions for further reactions. rsc.orgnasa.gov |
Integration into Flow Chemistry Platforms for Scalable Production
Flow chemistry offers significant advantages over batch processing, including improved safety, scalability, and process control. drugdiscoverytrends.com The synthesis and subsequent reactions of this compound are well-suited for integration into flow chemistry platforms.
Key Advantages of Flow Chemistry:
Safe Handling of Reactive Intermediates: Reactions involving highly reactive organometallic intermediates, such as those generated during halogen-lithium exchange, can be performed more safely in a continuous flow reactor. researchgate.net
Scalability: Flow chemistry allows for the seamless scaling of production from laboratory to industrial quantities without the need for significant process redevelopment. nih.govresearchgate.net
Process Optimization: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities. akjournals.comacs.org
Future work will likely involve the development of integrated flow processes for the synthesis and in-situ functionalization of this compound, enabling its efficient production for various applications. nih.gov
Expanding Applications in Advanced Materials Science and Molecular Engineering
Arylsilanes are crucial precursors for advanced silicone-based materials such as resins, oils, and rubbers. researchgate.netingentaconnect.combenthamscience.combenthamdirect.com The presence of bromo and difluoro substituents on the phenyl ring of this compound can impart unique properties to the resulting materials.
Potential Applications:
High-Performance Polymers: Incorporation of the 6-bromo-2,3-difluorophenyl moiety into silicone polymers could enhance their thermal stability, chemical resistance, and refractive index.
Organic Electronics: The unique electronic properties of the fluorinated aromatic ring make this compound a potential building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Liquid Crystals: The rigid and polarizable nature of the aromatic core could be exploited in the design of novel liquid crystalline materials.
Functional Materials: The bromine atom serves as a versatile handle for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties for specific applications. chemscene.com
Synergistic Approaches Combining Experimental and Computational Methodologies
The combination of experimental and computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. rsc.org Computational studies can provide valuable insights into reaction mechanisms, electronic properties, and spectroscopic data, which can guide experimental design. acs.orghydrophobe.orgnih.gov
Future Research Synergy:
Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of novel reactions involving this compound, such as its transformations under photocatalytic or electrochemical conditions. researchgate.net
Materials Design: Computational modeling can be employed to predict the properties of polymers and other materials derived from this compound, accelerating the discovery of new materials with desired characteristics.
Spectroscopic Analysis: Computational prediction of NMR, IR, and other spectroscopic data can aid in the characterization of new compounds and intermediates.
The synergy between experimental and computational approaches will be crucial for the rational design of new synthetic routes and the development of novel materials based on this compound. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing (6-Bromo-2,3-difluorophenyl)trimethylsilane, and what critical reaction conditions must be optimized?
The synthesis typically involves bromination of a pre-functionalized aryltrimethylsilane precursor. For example, analogous compounds like (3-(bromomethyl)phenyl)trimethylsilane are synthesized using bromine or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under reflux conditions . Key considerations include:
- Reagent stoichiometry : Excess brominating agents may lead to over-bromination.
- Temperature control : Radical-initiated bromination requires precise heating (e.g., 60–80°C) to avoid side reactions.
- Purification : Column chromatography or recrystallization is often necessary to isolate the product from unreacted starting materials.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be observed?
- ¹H/¹³C NMR : The trimethylsilane group (-Si(CH₃)₃) appears as a singlet at ~0.3 ppm (¹H) and 0–5 ppm (¹³C). Bromine and fluorine substituents deshield adjacent protons, causing splitting patterns (e.g., doublets for fluorines) .
- FT-IR : C-F stretching (1100–1200 cm⁻¹) and Si-C bonds (700–800 cm⁻¹) are key markers .
- Mass spectrometry : High-resolution MS confirms molecular weight, with isotopic peaks characteristic of bromine (~1:1 ratio for M⁺ and M+2) .
Advanced Research Questions
Q. How do the steric and electronic effects of the trimethylsilane group influence the reactivity of this compound in cross-coupling reactions?
The bulky -Si(CH₃)₃ group introduces steric hindrance, which can:
- Suppress undesired side reactions : E.g., dimerization in Suzuki-Miyaura couplings by shielding the reactive site .
- Modify electronic density : The σ-donating nature of silicon may stabilize transition states in nucleophilic aromatic substitution, enhancing reactivity at the bromine site . Comparative studies with non-silane analogs (e.g., bromo-difluorobenzene) show higher yields in silane-containing derivatives due to these effects .
Q. What strategies can mitigate contradictions in reported reaction yields for halogenation of aryltrimethylsilane derivatives?
Discrepancies often arise from:
- Radical initiation efficiency : AIBN purity and decomposition rates vary between batches, affecting bromination consistency .
- Solvent choice : Polar aprotic solvents (e.g., THF) may stabilize intermediates better than non-polar alternatives.
- Substrate purity : Trace moisture or oxygen can quench radical pathways. Rigorous drying and inert atmospheres are critical .
Q. How can this compound serve as a precursor in drug discovery, particularly for antimicrobial agents?
Bromine and fluorine atoms are bioisosteres that enhance lipophilicity and metabolic stability. For example:
- Antimicrobial derivatives : Analogous brominated hydrazones exhibit activity via hydrogen bonding with bacterial enzymes (e.g., N-H∙∙∙O interactions in crystal structures) .
- Targeted modifications : Replacing bromine with azide or amine groups enables click chemistry for bioconjugation .
Methodological Guidance
Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
- DFT calculations : Gaussian or ORCA software can model transition states for bromine substitution or silane-directed regioselectivity.
- Molecular docking : Programs like AutoDock Vina assess interactions with biological targets (e.g., enzymes in antimicrobial assays) .
Q. How should researchers handle discrepancies between experimental and theoretical spectral data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
